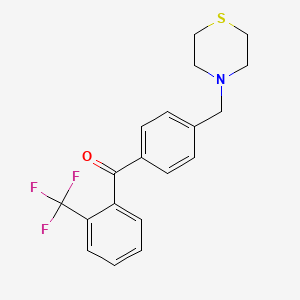

4'-Thiomorpholinomethyl-2-trifluoromethylbenzophenone

Description

4'-Thiomorpholinomethyl-2-trifluoromethylbenzophenone is a fluorinated benzophenone derivative characterized by a thiomorpholinomethyl group at the 4'-position and a trifluoromethyl (-CF₃) group at the 2-position of the benzophenone scaffold.

Properties

IUPAC Name |

[4-(thiomorpholin-4-ylmethyl)phenyl]-[2-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F3NOS/c20-19(21,22)17-4-2-1-3-16(17)18(24)15-7-5-14(6-8-15)13-23-9-11-25-12-10-23/h1-8H,9-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIDBNHVWMZWDRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F3NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40642928 | |

| Record name | {4-[(Thiomorpholin-4-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898782-96-2 | |

| Record name | Methanone, [4-(4-thiomorpholinylmethyl)phenyl][2-(trifluoromethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898782-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {4-[(Thiomorpholin-4-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Thiomorpholinomethyl-2-trifluoromethylbenzophenone typically involves the reaction of 4’-chloromethyl-2-trifluoromethylbenzophenone with thiomorpholine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4’-Thiomorpholinomethyl-2-trifluoromethylbenzophenone undergoes various types of chemical reactions, including:

Oxidation: The thiomorpholine group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the benzophenone structure can be reduced to form alcohols.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4’-Thiomorpholinomethyl-2-trifluoromethylbenzophenone is utilized in several scientific research fields:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4’-Thiomorpholinomethyl-2-trifluoromethylbenzophenone involves its interaction with specific molecular targets. The thiomorpholine group can interact with proteins and enzymes, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Structural and Physicochemical Comparison

A comparative analysis with structurally analogous compounds reveals key distinctions in substituents, molecular weight, and electronic properties. Below is a data table summarizing critical parameters:

*Molecular formula for this compound is inferred as C₂₀H₁₈F₃NO₂S based on structural analysis.

Electronic and Steric Effects

- Trifluoromethyl (-CF₃) vs. Thiomethyl (-SCH₃): The -CF₃ group in the target compound is strongly electron-withdrawing, reducing electron density at the benzophenone core compared to the -SCH₃ group in , which has weaker electron-withdrawing effects. This difference may influence reactivity in electrophilic substitutions or binding interactions in biological systems.

- Thiomorpholine vs. Morpholine: Replacing the oxygen atom in morpholine with sulfur in thiomorpholine increases lipophilicity (logP) due to sulfur’s larger atomic radius and lower electronegativity. This substitution could enhance membrane permeability in drug design .

Biological Activity

4'-Thiomorpholinomethyl-2-trifluoromethylbenzophenone (TM-TFB) is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

TM-TFB features a benzophenone core modified with a thiomorpholine group and a trifluoromethyl moiety. The presence of these functional groups enhances its lipophilicity and biological activity. The compound can be synthesized through the reaction of 4’-chloromethyl-2-trifluoromethylbenzophenone with thiomorpholine, typically in the presence of a base such as potassium carbonate in dimethylformamide (DMF) at elevated temperatures.

Antimicrobial Properties

Research indicates that TM-TFB exhibits notable antimicrobial activity against various pathogens. Its mechanism involves disrupting microbial cell membranes, which can lead to cell lysis and death. Studies have shown that TM-TFB is effective against both Gram-positive and Gram-negative bacteria, making it a promising candidate for developing new antimicrobial agents.

Anticancer Effects

TM-TFB has also been investigated for its anticancer properties. The compound appears to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The thiomorpholine group is believed to play a crucial role in this activity by interacting with specific cellular targets involved in cell cycle regulation and apoptosis pathways .

The biological activity of TM-TFB can be attributed to several mechanisms:

- Protein Interaction : The thiomorpholine group interacts with proteins and enzymes, potentially inhibiting their functions. This interaction can disrupt critical signaling pathways in both microbial and cancer cells.

- Enhanced Lipophilicity : The trifluoromethyl group increases the compound's ability to penetrate cell membranes, facilitating its action within cells .

- Oxidative Stress Induction : TM-TFB may induce oxidative stress in cells, leading to damage that triggers apoptosis, particularly in cancer cells.

Comparative Analysis

To better understand the uniqueness of TM-TFB, it is useful to compare it with similar compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Unique Features |

|---|---|---|---|

| This compound | High | Moderate | Contains thiomorpholine for enhanced activity |

| 4'-Morpholinomethyl-2-trifluoromethylbenzophenone | Moderate | Low | Lacks sulfur functionality |

| 4'-Piperidinomethyl-2-trifluoromethylbenzophenone | Moderate | Moderate | Different nitrogen heterocycle |

Case Study 1: Antimicrobial Efficacy

In a recent study, TM-TFB was tested against clinical isolates of Staphylococcus aureus and Escherichia coli. Results demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, indicating its potential as an alternative antimicrobial agent .

Case Study 2: Cancer Cell Line Testing

Another investigation focused on the effects of TM-TFB on human breast cancer cell lines (MCF-7). The compound was shown to reduce cell viability by over 50% at concentrations that did not affect normal fibroblast cells, suggesting selective toxicity towards cancerous cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.